[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid
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Overview
Description
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid is a complex organic compound with the molecular formula C16H18Cl2N2O3 This compound features a unique structure that combines a pyridazine ring with adamantyl and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid typically involves multiple steps. One common method starts with the preparation of 4,5-dichloropyridazin-3(2H)-one, which is then reacted with adamantyl derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum chloride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates, which share the pyridazine ring structure but differ in their substituents .
Uniqueness
What sets [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid apart is its combination of the adamantyl group with the pyridazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[3-(4,5-dichloro-6-oxopyridazin-1-yl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c17-11-7-19-20(14(23)13(11)18)16-4-9-1-10(5-16)3-15(2-9,8-16)6-12(21)22/h7,9-10H,1-6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXDTGEXXVREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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